Cyp1B1-IN-4 Cyp1B1-IN-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC20241749
InChI: InChI=1S/C18H14N2O2S/c1-21-14-7-8-15(17(9-14)22-2)18-20-16(11-23-18)13-5-3-12(10-19)4-6-13/h3-9,11H,1-2H3
SMILES:
Molecular Formula: C18H14N2O2S
Molecular Weight: 322.4 g/mol

Cyp1B1-IN-4

CAS No.:

Cat. No.: VC20241749

Molecular Formula: C18H14N2O2S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Cyp1B1-IN-4 -

Specification

Molecular Formula C18H14N2O2S
Molecular Weight 322.4 g/mol
IUPAC Name 4-[2-(2,4-dimethoxyphenyl)-1,3-thiazol-4-yl]benzonitrile
Standard InChI InChI=1S/C18H14N2O2S/c1-21-14-7-8-15(17(9-14)22-2)18-20-16(11-23-18)13-5-3-12(10-19)4-6-13/h3-9,11H,1-2H3
Standard InChI Key SCCIDJLIDOUTOW-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C#N)OC

Introduction

Chemical Properties and Structural Features

Cyp1B1-IN-4 is a 2,4-diarylthiazole derivative with the molecular formula C₁₈H₁₄N₂O₂S and a molecular weight of 322.38 g/mol. Its chemical structure includes a thiazole core substituted with aryl groups at positions 2 and 4, contributing to its selectivity for CYP1B1 over other CYP isoforms (e.g., CYP1A1 and CYP1A2).

Key Physical and Chemical Characteristics

PropertyValue/Description
CAS Number2685779-55-7
SolubilityDMSO: 62.5 mg/mL (193.87 mM)
Storage-20°C (stable for 1 month)
StabilityHigh in human/rat liver microsomes
CytotoxicityMinimal (HEK293 cells: IC₅₀ > 100 μM)

Data sourced from GLPBio .

The compound’s solubility in DMSO enables efficient delivery in cellular assays, while its low cytotoxicity ensures minimal interference with experimental systems.

Pharmacological Profile

Cyp1B1-IN-4 exhibits nanomolar potency against CYP1B1 and moderate inhibition of CYP1A1, making it a powerful tool for dissecting CYP1B1-specific pathways.

Inhibition Selectivity

TargetIC₅₀ ValueSelectivity vs. CYP1B1
CYP1B10.2 nM
CYP1A13.82 μM~19,100-fold
CYP1A2>10 μM>50,000-fold

Data sourced from GLPBio .

This selectivity profile underscores its utility in distinguishing CYP1B1-mediated processes from those involving CYP1A isoforms.

Metabolic Stability and Pharmacokinetics

Cyp1B1-IN-4 demonstrates differential stability across species, critical for in vivo model selection.

Species-Specific Stability

SpeciesStability in Liver Microsomes
HumanHigh
RatHigh
MouseLow

Data sourced from GLPBio .

Research Applications and Mechanistic Insights

Cyp1B1-IN-4 is employed in studies investigating CYP1B1’s role in carcinogenesis, drug resistance, and cardiovascular toxicity.

Key Research Applications

  • Cancer Studies:

    • Inhibition of CYP1B1-mediated 4-hydroxyestradiol (4-OHE₂) production, a carcinogenic estrogen metabolite .

    • Suppression of epithelial-mesenchymal transition (EMT) and Wnt/β-catenin signaling in breast and prostate cancer models .

  • Cardio-Oncology:

    • Mitigation of CYP1B1-driven cardiovascular toxicity linked to anthracycline chemotherapy .

  • Drug Resistance:

    • Reversal of CYP1B1-mediated resistance to docetaxel in breast cancer cells .

Comparative Analysis with Other CYP1B1 Inhibitors

Cyp1B1-IN-4 outperforms many natural and synthetic inhibitors in selectivity and potency.

InhibitorIC₅₀ (CYP1B1)Selectivity (vs. CYP1A1)Source
Cyp1B1-IN-40.2 nM19,100-foldGLPBio
2,4,3',5'-TMS6 nM50-foldChun et al.
α-Naphthoflavone5 nM12-foldT. Shimada
Quercetin1 μM3-foldChaudhary

Data synthesized from multiple sources .

Cyp1B1-IN-4’s nanomolar potency and high selectivity position it as a gold-standard inhibitor for CYP1B1 research.

Desired ConcentrationVolume Required (DMSO)
1 mM3.10 mL
5 mM0.62 mL
10 mM0.31 mL

Data sourced from GLPBio .

Notes:

  • Prepare stock solutions in DMSO using ultrasonic bath for dissolution.

  • Store at -80°C for long-term use (>6 months) or -20°C for short-term use (1 month).

Future Directions and Challenges

While Cyp1B1-IN-4 is a robust tool, its clinical translation faces hurdles:

  • Species-Specific Efficacy: Limited utility in murine models due to poor stability.

  • Toxicity Profiling: Detailed in vivo toxicity studies remain unpublished.

  • Target Validation: Need for co-crystal structures to elucidate binding interactions .

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